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Compound of Interest

Compound Name: Y-23684

Cat. No.: B1683440 Get Quote

CAS Number: 118288-67-8

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary
Y-23684 is a novel anxiolytic agent with a unique chemical structure, identified as a partial

agonist at the benzodiazepine receptor (BZR).[1] Its CAS number is 118288-67-8.[1] Y-23684
has demonstrated a potent and selective anxiolytic profile in various preclinical models, with a

reduced side-effect profile compared to full benzodiazepine agonists like diazepam. This

suggests its potential as a therapeutic agent for anxiety disorders with an improved safety

margin.

Quantitative Pharmacological Data
The following tables summarize the key quantitative data for Y-23684 in comparison to the full

benzodiazepine agonist, diazepam.

Table 1: Benzodiazepine Receptor Affinity

Compound Ki (nM)

Y-23684 41

Diazepam 5.8
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Ki (inhibition constant) is a measure of the drug's binding affinity to the benzodiazepine

receptor. A lower Ki value indicates a higher affinity.

Table 2: In Vivo Efficacy in Animal Models

Test Species
Y-23684 ED50
(mg/kg)

Diazepam ED50
(mg/kg)

Anticonvulsant (vs.

Bicuculline)
Rat 1.3 -

Anticonvulsant (vs.

Bicuculline)
Mouse 1.2 -

Anti-punishment

(Geller-Seifter)
Rat

2-4 times lower than

Diazepam
-

Anti-punishment

(Water-lick)
Rat

2-4 times lower than

Diazepam
-

Anti-anxiety (Social

Interaction)
Rat

Ten-fold more potent

than Diazepam
-

Anti-anxiety (Elevated

Plus-Maze)
Rat

Ten-fold more potent

than Diazepam
-

Anti-anxiety

(Light/Dark Box)
Mouse

Two-fold less potent

than Diazepam
-

ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the

population.

Signaling Pathway
As a partial agonist at the benzodiazepine binding site on the GABAA receptor, Y-23684
modulates the receptor's function. The GABAA receptor is a ligand-gated ion channel that,

upon binding of the neurotransmitter GABA, allows the influx of chloride ions (Cl-) into the

neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential,

thus producing an inhibitory effect.
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Y-23684, by binding to the benzodiazepine site, allosterically modulates the receptor,

increasing the affinity of GABA for its binding site. This leads to a more frequent opening of the

chloride channel in the presence of GABA, thereby enhancing the inhibitory effect of GABA.

Unlike full agonists which elicit a maximal response, partial agonists like Y-23684 produce a

submaximal response, which is thought to contribute to its reduced side-effect profile.
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GABA-A Receptor Signaling Pathway

Experimental Protocols
Detailed methodologies for the key experiments cited in the pharmacological profiling of Y-
23684 are provided below.

Benzodiazepine Receptor Binding Assay
Objective: To determine the in vitro affinity of Y-23684 for the benzodiazepine receptor.

Methodology:

Membrane Preparation: Whole brains from male Wistar rats are homogenized in ice-cold 50

mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is

washed multiple times with fresh buffer to remove endogenous GABA. The final pellet,

containing the synaptic membranes, is resuspended in the assay buffer.

Binding Assay: The assay is performed in a final volume of 1 ml containing the rat brain

membranes, [3H]-flunitrazepam (a radiolabeled benzodiazepine ligand), and varying

concentrations of Y-23684 or diazepam.

Incubation: The mixture is incubated at 0-4°C for 60 minutes to reach equilibrium.
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Separation: Bound and free radioligand are separated by rapid vacuum filtration through

glass fiber filters. The filters are then washed with ice-cold buffer to remove non-specifically

bound radioligand.

Quantification: The radioactivity retained on the filters is measured by liquid scintillation

counting.

Data Analysis: Non-specific binding is determined in the presence of a high concentration of

unlabeled diazepam. Specific binding is calculated by subtracting non-specific binding from

total binding. The Ki values are calculated from the IC50 values (concentration of the drug

that inhibits 50% of specific [3H]-flunitrazepam binding) using the Cheng-Prusoff equation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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